molecular formula C14H18BrNO4 B5887271 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate

2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate

Cat. No. B5887271
M. Wt: 344.20 g/mol
InChI Key: LMWBFFGCEHXKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. Moclobemide is a selective and reversible inhibitor of MAO-A, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO-A increases the concentration of these neurotransmitters in the brain, which helps to alleviate symptoms of depression and anxiety.

Mechanism of Action

2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate works by inhibiting the activity of MAO-A, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, this compound increases the concentration of these neurotransmitters in the brain, which helps to alleviate symptoms of depression and anxiety.
Biochemical and physiological effects:
This compound has been shown to increase the concentration of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter concentration helps to alleviate symptoms of depression and anxiety. This compound has also been shown to have minimal effects on other neurotransmitters, such as acetylcholine, which may help to reduce side effects commonly associated with other antidepressant drugs.

Advantages and Limitations for Lab Experiments

2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate has several advantages for use in lab experiments. It is a selective and reversible inhibitor of MAO-A, which makes it a useful tool for studying the role of MAO-A in various physiological and pathological processes. This compound has also been shown to have minimal effects on other neurotransmitters, which may help to reduce confounding effects in experiments. However, one limitation of this compound is that it has a relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for research on 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate. One area of interest is the potential use of this compound in the treatment of Parkinson's disease. This compound may help to alleviate symptoms such as depression and anxiety in Parkinson's patients, and further research is needed to determine its efficacy in this population. Another area of interest is the use of this compound in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), to enhance their antidepressant effects. Finally, further research is needed to determine the long-term safety and efficacy of this compound, particularly in comparison to other antidepressant drugs.

Synthesis Methods

2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate is synthesized from 4-bromophenol and ethyl chloroacetate, followed by reaction with morpholine and sodium hydroxide. The final product is purified by recrystallization from ethanol.

Scientific Research Applications

2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it may help to alleviate symptoms such as depression and anxiety.

properties

IUPAC Name

2-morpholin-4-ylethyl 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c15-12-1-3-13(4-2-12)20-11-14(17)19-10-7-16-5-8-18-9-6-16/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWBFFGCEHXKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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